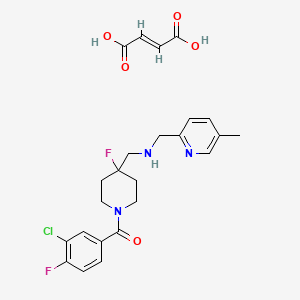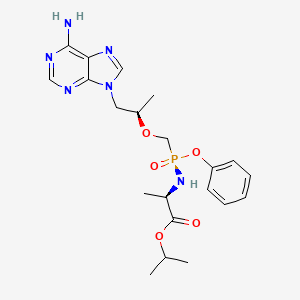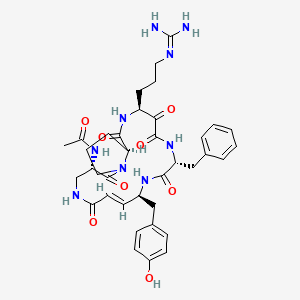
2,5-Dimethoxy-4-cyanophenethylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2C-CN hydrochloride involves several steps starting from 2,5-dimethoxybenzaldehyde. The key steps include:
Formation of 2,5-dimethoxy-4-bromophenyl-2-(phthalimidoamino)-ethane: This is achieved by reacting 2,5-dimethoxybenzaldehyde with bromine and then with phthalic anhydride in the presence of molecular sieves and dimethylformamide (DMF) under reflux conditions.
Conversion to 2,5-dimethoxy-4-cyanophenyl-2-(phthalimidoamino)-ethane: This step involves the reaction of the brominated intermediate with cuprous cyanide in DMF under reflux.
Formation of 1-(2,5-dimethoxy-4-cyanophenyl)-2-aminoethane: The phthalimido group is removed using hydrazine in anhydrous ethanol under reflux.
Final conversion to 2C-CN hydrochloride: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for 2C-CN hydrochloride are not well-documented in the literature. the synthesis steps mentioned above can be scaled up with appropriate modifications to reaction conditions and purification techniques to suit industrial requirements.
Analyse Chemischer Reaktionen
Types of Reactions
2C-CN hydrochloride undergoes several types of chemical reactions, including:
Nucleophilic Addition: The cyano group can participate in nucleophilic addition reactions, forming cyanohydrins.
Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids under acidic or basic conditions
Common Reagents and Conditions
Nucleophilic Addition: Reagents such as hydrogen cyanide (HCN) or sodium cyanide (NaCN) in the presence of a base are commonly used.
Hydrolysis: Acidic hydrolysis involves dilute hydrochloric acid, while basic hydrolysis uses sodium hydroxide
Major Products
Cyanohydrins: Formed from nucleophilic addition of cyanide to carbonyl compounds.
Carboxylic Acids: Formed from hydrolysis of the nitrile group
Wissenschaftliche Forschungsanwendungen
2C-CN hydrochloride is primarily used in neuropharmacological research due to its high affinity and selectivity for the 5-HT2A receptor . It is used to study:
Serotonin Receptor Dynamics: Investigating the binding and activation of serotonin receptors.
Psychoactive Effects: Understanding the behavioral and psychoactive effects mediated by 5-HT2A receptor agonists.
Receptor-Specific Circuit Dynamics: Exploring the role of 5-HT2A receptors in cortical circuit dynamics.
Wirkmechanismus
2C-CN hydrochloride exerts its effects by binding to the 5-HT2A receptor, a subtype of serotonin receptor. This binding leads to the activation of intracellular signaling pathways, including the phosphoinositide pathway, which results in various physiological and behavioral effects . The compound’s high selectivity for the 5-HT2A receptor over other serotonin receptor subtypes makes it a valuable tool for studying receptor-specific actions .
Vergleich Mit ähnlichen Verbindungen
2C-CN hydrochloride is similar to other phenethylamine derivatives such as:
2C-B (4-bromo-2,5-dimethoxyphenethylamine): Another hallucinogenic compound with affinity for serotonin receptors.
2C-I (4-iodo-2,5-dimethoxyphenethylamine): Known for its psychoactive effects and serotonin receptor affinity.
Uniqueness
2C-CN hydrochloride is unique due to its high selectivity and affinity for the 5-HT2A receptor, making it more selective than other phenethylamine derivatives .
Conclusion
2C-CN hydrochloride is a valuable compound in neuropharmacological research due to its high selectivity for the 5-HT2A receptor. Its synthesis involves multiple steps, and it undergoes various chemical reactions, including nucleophilic addition and hydrolysis. The compound’s unique properties make it a powerful tool for studying serotonin receptor dynamics and psychoactive effects.
Eigenschaften
CAS-Nummer |
88441-08-1 |
|---|---|
Molekularformel |
C11H15ClN2O2 |
Molekulargewicht |
242.70 g/mol |
IUPAC-Name |
4-(2-aminoethyl)-2,5-dimethoxybenzonitrile;hydrochloride |
InChI |
InChI=1S/C11H14N2O2.ClH/c1-14-10-6-9(7-13)11(15-2)5-8(10)3-4-12;/h5-6H,3-4,12H2,1-2H3;1H |
InChI-Schlüssel |
UTIJAZMOSJQGGJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1CCN)OC)C#N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![5-(3-amino-2-methylsulfanyl-3-oxopropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B12770162.png)


